molecular formula C10H5ClN2 B037408 1-Chloroisoquinoline-5-carbonitrile CAS No. 1231761-23-1

1-Chloroisoquinoline-5-carbonitrile

Cat. No. B037408
M. Wt: 188.61 g/mol
InChI Key: CXFDSWMDWPVWKF-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-5-carbonitrile is a chemical compound with potential applications in various fields of chemistry and materials science. Its significance lies in its versatile chemical structure, which allows for a wide range of chemical reactions and properties, making it a valuable subject for research.

Synthesis Analysis

The synthesis of chloroquinoline derivatives, including those similar to 1-Chloroisoquinoline-5-carbonitrile, typically involves multi-step chemical reactions. For instance, compounds with related structures have been synthesized through methods that involve catalytic systems or the reaction of precursor molecules under specific conditions, demonstrating the compound's accessibility through laboratory synthesis (Singh, Singh, & Khurana, 2017).

Molecular Structure Analysis

Molecular structure analysis of chloroquinoline derivatives, including studies on 1-Chloroisoquinoline-5-carbonitrile analogs, utilizes techniques such as X-ray crystallography and spectroscopy. These analyses provide detailed insights into the compound's electronic structure, molecular geometry, and the distribution of electron density, which are critical for understanding its chemical behavior (Kobayashi, Ezaki, Hanioka, & Nozawa, 2015).

Chemical Reactions and Properties

1-Chloroisoquinoline-5-carbonitrile participates in various chemical reactions, highlighting its reactivity and potential for generating a wide array of derivatives. Studies have demonstrated its involvement in nucleophilic substitution reactions, cyclization reactions, and its utility in synthesizing compounds with potential biological activity. Such reactivity makes it a versatile intermediate for the development of new chemical entities (Mekheimer, Al-Sheikh, Medrasi, Bahatheg, & Sadek, 2019).

Scientific Research Applications

Applications in Antimalarial Research
Chloroquine and its derivatives, which share a core structure similar to 1-Chloroisoquinoline-5-carbonitrile, have been extensively studied for their antimalarial properties. Chloroquine, known for its antimalarial effects since World War II, has inspired the development of several novel compounds and compositions based on its scaffold, including those with potential applications in managing various infectious and noninfectious diseases (Njaria et al., 2015).

Antimicrobial and Antitumor Activities
Research on isoquinoline alkaloids and their N-oxides, which are structurally related to 1-Chloroisoquinoline-5-carbonitrile, has shown that these compounds possess significant antimicrobial and antibacterial activities. They have also demonstrated antitumor properties, highlighting the potential of isoquinoline-based compounds in drug discovery for various medical applications (Dembitsky et al., 2015).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . This suggests that the compound may be harmful if swallowed, and protective measures should be taken to avoid eye contact .

properties

IUPAC Name

1-chloroisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFDSWMDWPVWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=C(C2=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinoline-5-carbonitrile

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